Product packaging for 1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol(Cat. No.:)

1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol

Cat. No.: B11919605
M. Wt: 163.18 g/mol
InChI Key: ZTUQNJBQRBINIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol (CAS Number: 250651-52-6) is a chemical compound with the molecular formula C 8 H 9 N 3 O and a molecular weight of 163.18 g/mol . This compound features an ethanol substituent at the 2-position of the privileged imidazo[4,5-b]pyridine scaffold, a structure of significant interest in medicinal chemistry due to its analogy to natural purines . The imidazo[4,5-b]pyridine core is recognized as a versatile "drug prejudice" scaffold, capable of interacting with a wide array of biological targets . Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antitubercular activities . The specific ethanol functional group on this compound introduces a hydroxyl group that can participate in hydrogen bonding, potentially influencing the compound's solubility and its interactions with enzymes and receptors . This makes this compound a valuable intermediate or building block for exploring structure-activity relationships (SAR) in drug discovery programs aimed at developing novel therapeutic agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in human or veterinary medicine .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O B11919605 1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

1-(1H-imidazo[4,5-b]pyridin-2-yl)ethanol

InChI

InChI=1S/C8H9N3O/c1-5(12)7-10-6-3-2-4-9-8(6)11-7/h2-5,12H,1H3,(H,9,10,11)

InChI Key

ZTUQNJBQRBINIX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(N1)C=CC=N2)O

Origin of Product

United States

Spectroscopic and Advanced Structural Characterization Techniques for Imidazo 4,5 B Pyridine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Applications in Proton Environment Characterization

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol , the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) and imidazole (B134444) rings, as well as for the ethanol (B145695) substituent.

The aromatic region would likely display complex splitting patterns for the protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitrogen atom and the fused imidazole ring. The proton on the imidazole ring is also expected to appear in this region. The ethanol side chain would give rise to a quartet for the methine proton (CH) and a doublet for the methyl protons (CH₃), with the hydroxyl proton (OH) appearing as a broad singlet, the position of which can vary depending on the solvent and concentration.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 7.5m3HPyridine ring protons
~7.8s1HImidazole ring proton (C-H)
~5.0q1HCH-OH
~4.5br s1HOH
~1.6d3HCH₃

Note: This is a hypothetical data table. Actual chemical shifts and coupling constants would need to be determined experimentally.

Carbon-13 NMR (¹³C NMR) Applications in Carbon Framework Characterization

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in This compound would produce a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyridine and imidazole rings would resonate in the aromatic region (typically δ 100-160 ppm). The carbon atom attached to the ethanol substituent (C-2 of the imidazole ring) would likely appear at the lower field end of this region due to the attachment of the electronegative nitrogen atoms and the oxygen of the alcohol. The carbons of the ethanol side chain, the methine carbon (CH-OH) and the methyl carbon (CH₃), would appear in the aliphatic region of the spectrum.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~155C=N in imidazole ring (C-2)
~150 - 110Pyridine and imidazole ring carbons
~65CH-OH
~20CH₃

Note: This is a hypothetical data table. Actual chemical shifts would need to be determined experimentally.

Multi-Dimensional NMR Techniques for Complex Structure Assignment

For a complete and unambiguous assignment of all proton and carbon signals, especially for the complex aromatic region, multi-dimensional NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the pyridine ring and the ethanol side chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC). These techniques are invaluable for confirming the connectivity of the entire molecule.

Mass Spectrometry (MS) Techniques for Molecular Identity Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For This compound , high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which can then be used to confirm its molecular formula (C₈H₉N₃O). The mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the mass of the molecule. Fragmentation patterns observed in the mass spectrum can also provide structural information, for instance, the loss of the ethanol side chain.

Table 3: Hypothetical Mass Spectrometry Data for this compound

m/z (Mass-to-charge ratio)Interpretation
163.0746[M]⁺, Calculated for C₈H₉N₃O
164.0824[M+H]⁺, Protonated molecular ion
119.0483[M-C₂H₄O]⁺, Fragment corresponding to the loss of the ethanol group

Note: This is a hypothetical data table. Actual m/z values would need to be determined experimentally.

Infrared (IR) Spectroscopy for Functional Group Presence and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of This compound would be expected to show characteristic absorption bands for the O-H, N-H, C-H, C=N, and C=C bonds. The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, likely broadened due to hydrogen bonding. A medium intensity band around 3100-3000 cm⁻¹ would correspond to the N-H stretching of the imidazole ring. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the fused heterocyclic system would be found in the 1650-1450 cm⁻¹ region.

Table 4: Hypothetical IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Broad, StrongO-H stretch (alcohol)
~3100MediumN-H stretch (imidazole)
~3050MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1620MediumC=N stretch
~1580, 1470MediumC=C stretch (aromatic ring)

Note: This is a hypothetical data table. Actual absorption frequencies would need to be determined experimentally.

X-ray Diffraction Analysis for Crystalline Solid-State Structure Determination

X-ray diffraction analysis of a single crystal provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. If a suitable crystal of This compound could be grown, X-ray crystallography would confirm the connectivity of the atoms and provide precise details about the conformation of the ethanol side chain relative to the imidazopyridine ring system. It would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the heterocyclic system, which govern the packing of the molecules in the crystal lattice.

Based on the analysis of a related compound, 2-[4,5-Diphenyl-2-(pyridin-4-yl)-1H-imidazol-1-yl]ethanol, it is expected that the crystal structure would reveal a complex network of intermolecular hydrogen bonds. mdpi.com

Table 5: Hypothetical Crystal Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~10.2
c (Å)~9.8
β (°)~105
Volume (ų)~820
Z4
Hydrogen BondingO-H···N and N-H···N interactions expected

Note: This is a hypothetical data table. Actual crystallographic parameters would need to be determined experimentally.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic methods are central to the purification and analysis of imidazo[4,5-b]pyridine derivatives. These techniques leverage the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. The choice of the specific chromatographic method and conditions is dictated by the polarity, solubility, and stability of the target compound and any impurities present.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, sensitive, and inexpensive technique used to monitor the progress of a chemical reaction. scispace.com It allows the chemist to qualitatively assess the consumption of starting materials and the formation of products over time. For the synthesis of this compound, which can be prepared by the reduction of its corresponding ketone precursor, 2-acetyl-1H-imidazo[4,5-b]pyridine, TLC is an ideal monitoring tool.

A typical TLC setup would involve a silica (B1680970) gel plate (e.g., Merck 60 F254) as the stationary phase. organic-chemistry.org The choice of the mobile phase (eluent) is critical for achieving good separation between the spots of the starting material and the product. A mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol (B129727) is commonly used. The optimal ratio is determined empirically. For imidazo[4,5-b]pyridine derivatives, various solvent systems have been reported, such as dichloromethane/methanol or ethyl acetate/hexane. organic-chemistry.orgdntb.gov.ua For instance, a mobile phase of 9:1 dichloromethane:methanol could be a suitable starting point. mdpi.com

The spots on the TLC plate are typically visualized under UV light, as the imidazopyridine core is UV active. dntb.gov.ua As the reaction proceeds, the intensity of the spot corresponding to the starting ketone will decrease, while the spot for the alcohol product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.

Table 1: Representative TLC Systems for Monitoring Imidazo[4,5-b]pyridine Reactions

Stationary Phase Mobile Phase (Eluent) Visualization Method Application
Silica Gel 60 F254 Dichloromethane:Methanol (9:1) UV Light (254 nm) Monitoring conversion of ketone to alcohol
Silica Gel 60 F254 Ethyl Acetate:Hexane (1:1) UV Light (254 nm) Assessing product formation

This table is generated based on common practices for the compound class and may require empirical optimization.

Column Chromatography for Compound Purification

Once TLC indicates that the reaction is complete, the crude reaction mixture is typically subjected to column chromatography for purification. This technique allows for the separation of the desired product from unreacted starting materials, reagents, and any side products on a larger scale.

For the purification of this compound, silica gel (e.g., Merck 60, 230-400 mesh) is the most common stationary phase. organic-chemistry.org The crude product is first dissolved in a minimal amount of the mobile phase or a suitable solvent and then loaded onto the top of the silica gel column.

The mobile phase, or eluent, is then passed through the column. A gradient elution is often employed, where the polarity of the eluent is gradually increased over time. This is typically achieved by starting with a less polar solvent system (e.g., pure dichloromethane or a hexane/ethyl acetate mixture) and slowly increasing the proportion of a more polar solvent (e.g., ethyl acetate or methanol). This allows for the elution of less polar impurities first, followed by the desired product, and finally, any highly polar impurities.

The fractions exiting the column are collected sequentially and analyzed by TLC to determine which ones contain the pure product. Fractions containing the pure compound are then combined, and the solvent is removed under reduced pressure to yield the purified this compound. In the purification of related imidazo[4,5-b]pyridine derivatives, solvent systems such as dichloromethane:methanol have been successfully used. organic-chemistry.org

Table 2: General Column Chromatography Parameters for Purification

Parameter Specification Purpose
Stationary Phase Silica Gel (230-400 mesh) High-resolution separation of components.
Mobile Phase (Eluent) Gradient of Dichloromethane to Dichloromethane:Methanol (e.g., 100:0 to 95:5) To elute compounds based on increasing polarity.
Loading Method Wet or Dry Loading Introduction of the crude product onto the column.
Fraction Collection Based on elution volume To isolate different components as they exit the column.

| Purity Check | Thin Layer Chromatography (TLC) | To identify fractions containing the pure desired product. |

This table provides a general guideline; specific conditions must be optimized for each synthesis.

Computational and Theoretical Investigations of 1 1h Imidazo 4,5 B Pyridin 2 Yl Ethanol and Its Analogues

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the geometric, electronic, and reactivity properties of molecules.

The optimization of the molecular geometry is a fundamental step in computational chemistry, aiming to find the most stable conformation of a molecule, which corresponds to a minimum on the potential energy surface. For imidazo[4,5-b]pyridine derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d,p) or 6-311++G(d,p), are employed to achieve this. mdpi.comuctm.edumdpi.com The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

The electronic structure of the imidazo[4,5-b]pyridine ring system, being a purine (B94841) isostere, is of significant interest. nih.gov Natural Bond Orbital (NBO) analysis is a method to study charge distribution, orbital interactions, and bonding within a molecule. For imidazo[4,5-b]pyridine derivatives, NBO analysis can reveal the charge delocalization and the nature of the intramolecular interactions that contribute to the stability of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the energy of the LUMO is related to the electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important parameter for assessing the kinetic stability and chemical reactivity of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

For various imidazo[4,5-b]pyridine derivatives, DFT calculations have been used to determine the HOMO and LUMO energies and the resulting energy gap. nih.gov These calculations help in understanding the intramolecular charge transfer possibilities within the molecules. mdpi.com The reactivity and stability of these compounds are influenced by substituents on the imidazopyridine core.

Table 1: Frontier Molecular Orbital Energies and Energy Gap for an Illustrative Imidazo[4,5-b]pyridine Analogue (Simulated Data)

Parameter Value (eV)
EHOMO -6.2
ELUMO -1.8

This data is illustrative and based on general findings for imidazopyridine derivatives.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. Green regions represent neutral potential.

For imidazo[4,5-b]pyridine derivatives, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings, indicating these as potential sites for electrophilic attack and hydrogen bonding. The hydroxyl group of the ethanol (B145695) substituent in 1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol would also present a region of negative potential, making it a hydrogen bond donor and acceptor site.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand might interact with the active site of a protein.

Molecular docking simulations can predict the binding conformation and estimate the binding affinity of a ligand to a target protein. The binding mode reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. The binding affinity is often expressed as a docking score, with lower (more negative) scores generally indicating a more favorable binding.

For imidazo[4,5-b]pyridine derivatives, docking studies have been performed against various protein targets to elucidate their mechanism of action. vietnamjournal.ruresearchgate.net These studies are crucial for the rational design of more potent and selective inhibitors.

The imidazo[4,5-b]pyridine scaffold has been identified as a privileged structure for targeting various enzymes, particularly kinases.

Dihydrofolate Reductase (DHFR): While specific molecular docking studies of this compound with Dihydrofolate Reductase (DHFR) are not readily available in the reviewed literature, studies on other heterocyclic inhibitors of DHFR have highlighted key interactions. mdpi.commdpi.com Typically, inhibitors form hydrogen bonds with key residues such as Asp27 and are involved in hydrophobic interactions within the active site.

DprE1: Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase (DprE1) is a crucial enzyme in Mycobacterium tuberculosis. Molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have shown promising interactions within the DprE1 active site, suggesting that the imidazo[4,5-b]pyridine scaffold could be a starting point for the development of novel DprE1 inhibitors. nih.gov

Glycogen (B147801) Synthase Kinase-3β (GSK-3β): Although direct docking studies of this compound with GSK-3β are not reported, research on inhibitors with a similar pyrrolo[2,3-b]pyridine scaffold has provided insights. These inhibitors typically form key hydrogen bonds with the hinge region residues of the GSK-3β active site. nih.gov

Aurora Kinases: The imidazo[4,5-b]pyridine scaffold has been extensively studied as a core structure for the development of Aurora kinase inhibitors. vietnamjournal.ruresearchgate.netnih.gov Molecular docking studies have revealed that the N3 and N4 atoms of the imidazo[4,5-b]pyridine ring often form crucial hydrogen bonds with the hinge region of Aurora A kinase. Substituents at various positions on the ring system can be modified to enhance potency and selectivity. nih.govnih.gov

Table 2: Illustrative Docking Scores of Imidazo[4,5-b]pyridine Analogues with Aurora A Kinase (Simulated Data)

Compound Analogue Docking Score (kcal/mol) Key Interacting Residues
Analogue A -8.5 Ala213, Leu263
Analogue B -9.2 Ala213, Tyr212

This data is illustrative and based on general findings for imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors. vietnamjournal.ruresearchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the conformational stability and dynamic behavior of molecules over time. For imidazo[4,5-b]pyridine derivatives, MD simulations can elucidate how these molecules behave in different environments, such as in solution or when interacting with biological macromolecules.

Research on analogues of this compound has utilized MD simulations to understand their structural flexibility and interaction dynamics. For instance, MD simulations have been employed to investigate the permeation of ethanol through various lipid bilayers, providing insights into how the ethanol moiety of the target compound might interact with cell membranes. nih.gov These simulations track the movement of each atom in the system over time, governed by a force field that describes the interatomic interactions.

In a study on pyridine derivatives, MD simulations using the Large-scale Atomic/Molecular Massively Parallel Simulator (Lammps) and reactive force fields were performed to understand their behavior during combustion, which can also inform about their stability under different conditions. The simulations involved energy minimization and system equilibration, followed by heating to a final temperature to observe the dynamic evolution of the system.

MD simulations are also crucial in studying the interactions of imidazo[4,5-b]pyridine derivatives with biological targets. For example, simulations can reveal the stability of a ligand-protein complex, which is essential for drug design. By analyzing the trajectory of the simulation, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and conformational stability of the compound within a protein's active site.

Table 1: Summary of Molecular Dynamics Simulation Parameters for Related Systems

SystemForce FieldSimulation TimeKey Findings
Ethanol permeation through lipid bilayersCHARMM36MicrosecondsPermeability is dependent on membrane type and ethanol concentration. nih.gov
Pyridine derivatives in aqueous solutionCOMPASSNanosecondsProvides insights into solvation and conformational preferences.
Imidazo[4,5-b]pyridine analogue with a protein targetAMBER100 nsIdentification of stable binding modes and key interacting residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogues, QSAR studies are instrumental in predicting their potential therapeutic activities and guiding the synthesis of more potent derivatives.

QSAR models are developed by correlating various molecular descriptors with the observed biological activity. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. For imidazo[4,5-b]pyridine derivatives, descriptors such as hydrophobicity (log P) and the energy of the lowest unoccupied molecular orbital (LUMO) have been found to be significant in predicting their activity. arkat-usa.org

Multiple Linear Regression (MLR) and Non-Linear Regression (NLR) are common statistical methods used to build QSAR models. For a series of 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridines, both MLR and NLR analyses were performed to develop QSAR models for their angiotensin II receptor antagonistic activity. arkat-usa.org The predictive power of these models is typically validated using techniques like leave-one-out cross-validation.

In a study on imidazo[4,5-b]pyridine derivatives with potential tuberculostatic activity, QSAR analysis revealed that the hydrophobicity of the compounds was a decisive factor for their activity. nih.gov This information is valuable for designing new derivatives with improved efficacy. The goal of such studies is to create robust models that can be used for virtual screening of large compound libraries to identify potential drug candidates. researchgate.netmdpi.comnih.gov

Table 2: Examples of QSAR Studies on Imidazo[4,5-b]pyridine Analogues

Compound SeriesTarget ActivityKey DescriptorsStatistical MethodReference
Imidazo[4,5-b]pyridinesTuberculostaticHydrophobicityRegression Analysis nih.gov
4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridinesAngiotensin II receptor antagonismlog P, LUMO energyMLR, NLR arkat-usa.org
Amidino-substituted imidazo[4,5-b]pyridinesAntiproliferativeTopological and electronic descriptors3D-QSAR mdpi.comnih.gov

Hirshfeld Surface Analysis for Detailed Intermolecular Interaction Characterization

Hirshfeld surface analysis is a valuable computational method for visualizing and quantifying intermolecular interactions within a crystal structure. For this compound and its analogues, this analysis provides a detailed picture of how molecules pack in the solid state and which interactions are most significant for stabilizing the crystal lattice.

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is colored based on properties like the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

Studies on various imidazo[4,5-b]pyridine derivatives have employed Hirshfeld surface analysis to characterize their intermolecular interactions. research-nexus.netnih.govuctm.edunih.goviucr.org The analysis is often complemented by 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. For example, in the crystal structure of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, Hirshfeld analysis revealed that H···H (48.1%), H···Br/Br···H (15.0%), and H···O/O···H (12.8%) interactions were the most significant contributors to the crystal packing. nih.goviucr.org Similarly, for 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine, the dominant contacts were H···H (35.9%), H···Cl/Cl···H (15.0%), and H···C/C···H (12.4%). nih.gov

This detailed understanding of intermolecular forces is crucial for polymorphism studies, crystal engineering, and understanding the physical properties of the compound. For this compound, which possesses a hydroxyl group and nitrogen atoms in the imidazopyridine ring, Hirshfeld analysis would be particularly useful in characterizing the hydrogen bonding networks. researchgate.net

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Imidazo[4,5-b]pyridine Analogues

CompoundH···HH···HalogenH···O/H···NH···CC···CReference
6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine48.1%15.0% (Br)12.8% (O), 5.8% (N)6.0%3.7% nih.goviucr.org
4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine35.9%10.8% (Br), 15.0% (Cl)7.5% (N)12.4%5.5% nih.gov

Monte Carlo Simulations for Adsorption Phenomena (e.g., on Metallic Surfaces)

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of this compound and its analogues, MC simulations are particularly useful for studying adsorption phenomena, such as their interaction with metallic surfaces. This is highly relevant for applications like corrosion inhibition and catalysis.

MC simulations can predict the most stable adsorption configurations of molecules on a surface and calculate important thermodynamic properties like adsorption energy. research-nexus.netuctm.edu For instance, research on imidazo[4,5-b]pyridine derivatives has shown their remarkable tendency to adsorb onto iron surfaces, suggesting their potential as corrosion inhibitors. research-nexus.netuctm.edu The simulations often employ a simulated annealing algorithm to explore the conformational space and find the lowest energy adsorption state. uctm.edu

In a study investigating pyridine derivatives as corrosion inhibitors for mild steel, MC and MD simulations were used to understand the adsorption ability of these molecules on an Fe(110) surface. mdpi.com The results indicated strong adsorption interactions, with the molecules orienting themselves to maximize contact between their nitrogen atoms and the iron surface. mdpi.com The adsorption energies calculated from these simulations provide a quantitative measure of the strength of the interaction. mdpi.com

For this compound, MC simulations could be employed to study its adsorption on various metallic surfaces. The presence of the imidazopyridine ring system with its nitrogen atoms, along with the hydroxyl group in the ethanol substituent, suggests that this molecule could exhibit strong interactions with metal surfaces, making it a candidate for applications in materials science. MC simulations would be invaluable in predicting its adsorption behavior and guiding experimental work in this area. researchgate.netconicet.gov.ar

Table 4: Adsorption Energies of Pyridine Derivatives on Fe(110) Surface from Monte Carlo Simulations

Inhibitor MoleculeAdsorption Energy (kJ/mol)
Pyridine-165.3
2-aminopyridine-178.6
3-aminopyridine-175.1
4-aminopyridine-182.4
Data derived from studies on pyridine derivatives as corrosion inhibitors. mdpi.com

Biological Activity and Mechanistic Studies of 1 1h Imidazo 4,5 B Pyridin 2 Yl Ethanol Derivatives

Antiproliferative Activity in Cellular Systems

Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated significant antiproliferative effects across a variety of human cancer cell lines. The biological activity of these derivatives is highly dependent on the nature and position of their substituents. nih.gov

In vitro Evaluation against Various Human Cancer Cell Lines

A number of studies have reported the cytotoxic effects of imidazo[4,5-b]pyridine derivatives against a diverse panel of human cancer cells. For instance, a series of 2,6-disubstituted imidazo[4,5-b]pyridines were evaluated for their antiproliferative activity, with some compounds showing potent and selective effects. nih.gov One of the most promising compounds, an N-methyl substituted derivative bearing a hydroxyl group, exhibited pronounced activity against all tested cancer cell lines, with IC₅₀ values ranging from 1.45 to 1.90 μM for pancreatic adenocarcinoma (Capan-1), glioblastoma (LN-229), acute lymphoblastic leukemia (DND-41), chronic myeloid leukemia (K-562), and non-Hodgkin lymphoma (Z-138) cell lines. nih.gov

Similarly, another 4-hydroxyphenyl substituted derivative showed enhanced antiproliferative activity against all tested cell types, with particularly strong inhibition of Capan-1, acute myeloid leukemia (HL-60), and Z-138 cell lines (IC₅₀ 1.50–1.87 μM). nih.gov The in vitro antiproliferative activity of these specific derivatives was found to be comparable to the established antitumor drug, etoposide. nih.gov In another study, imidazo[4,5-b]pyridine derived acrylonitriles showed strong activity in the submicromolar range (IC₅₀ 0.2-0.6 μM) against a panel of human cancer cell lines. mdpi.combindingdb.org

Furthermore, conjugates of (3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone demonstrated considerable cytotoxicity against prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with IC₅₀ values ranging from 0.54 to 31.86 μM. nih.gov Specifically, two compounds from this series showed significant activity against the human prostate cancer cell line DU-145 with IC₅₀ values of 0.68 μM and 0.54 μM. nih.gov

Compound/Derivative ClassCancer Cell LineIC₅₀ (μM)Reference
N-methyl substituted derivativeCapan-1, LN-229, DND-41, K-562, Z-1381.45 - 1.90 nih.gov
4-hydroxyphenyl substituted derivativeCapan-1, HL-60, Z-1381.50 - 1.87 nih.gov
Imidazo[4,5-b]pyridine derived acrylonitrilesVarious human cancer cell lines0.2 - 0.6 mdpi.combindingdb.org
Methanone conjugate 5gDU-145 (Prostate)0.68 nih.gov
Methanone conjugate 6fDU-145 (Prostate)0.54 nih.gov
Bromo-substituted imidazo[4,5-b]pyridine 8HeLa, SW620, PC-31.8 - 3.2 mdpi.com

Investigation of Specific Molecular Targets in Cancer Pathways

The anticancer effects of imidazo[4,5-b]pyridine derivatives are often attributed to their interaction with specific molecular targets crucial for cancer cell proliferation and survival.

Glycogen (B147801) Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase implicated in various diseases, including cancer. acs.orgnih.gov While direct studies on 1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol are limited, research on related imidazopyridine scaffolds highlights their potential as GSK-3β inhibitors. For example, novel imidazo[1,5-a]pyridine (B1214698) carboxamide derivatives have been designed and synthesized as GSK-3β inhibitors. nih.gov Although these derivatives showed nanomolar inhibition, they were less potent than the parent indazole compounds, suggesting the central core structure is key for high affinity. nih.gov Similarly, a series of imidazo[1,2-b]pyridazine (B131497) derivatives were evaluated as potent GSK-3β inhibitors. acs.orgnih.gov

Tubulin Polymerization: Microtubules, composed of α- and β-tubulin heterodimers, are essential for cell division, making them a prime target for anticancer drugs. acs.org Certain imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization. mdpi.combindingdb.org Specifically, imidazo[4,5-b]pyridine derived acrylonitriles were confirmed to target tubulin, interfering with microtubule assembly. mdpi.combindingdb.org Computational analysis suggested these compounds act on an extended colchicine (B1669291) site on the tubulin surface. mdpi.com Another study on (3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates also identified them as effective inhibitors of microtubule assembly. nih.gov

Aurora Kinases: The Aurora kinase family (A, B, and C) are key regulators of mitosis, and their overexpression is common in many human cancers. rsc.org Imidazo[4,5-b]pyridine derivatives have been successfully developed as potent inhibitors of Aurora kinases. nih.gov One such derivative, a 2,6,7-trisubstituted imidazo[4,5-b]pyridine, was found to be a potent inhibitor of Aurora-A, Aurora-B, and Aurora-C with IC₅₀ values of 0.042, 0.198, and 0.227 μM, respectively. nih.gov Further medicinal chemistry efforts have led to the discovery of derivatives with high selectivity for Aurora-A over Aurora-B in cellular assays. mdpi.com

FMS-like Tyrosine Kinase 3 (FLT3): FLT3 is a receptor tyrosine kinase, and its activating mutations are common in acute myeloid leukemia (AML). rsc.orgnih.gov The imidazo[4,5-b]pyridine scaffold has been utilized to develop potent dual inhibitors of both FLT3 and Aurora kinases. rsc.orgnih.gov One optimized compound demonstrated potent inhibition of wild-type FLT3 (Kd = 6.2 nM) and clinically relevant mutants like FLT3-ITD (Kd = 38 nM). rsc.orgnih.gov Other related structures, such as imidazo[1,2-a]pyridine (B132010) derivatives, have also been explored as inhibitors of FLT3 and its secondary mutants. nih.gov

Target EnzymeDerivative ClassPotency (IC₅₀ / Kd)Reference
Aurora-A2,6,7-trisubstituted imidazo[4,5-b]pyridine0.042 µM nih.gov
Aurora-B2,6,7-trisubstituted imidazo[4,5-b]pyridine0.198 µM nih.gov
Aurora-C2,6,7-trisubstituted imidazo[4,5-b]pyridine0.227 µM nih.gov
FLT36-chloro-7-(piperazin-1-yl)-2-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine6.2 nM (Kd) rsc.orgnih.gov
FLT3-ITD6-chloro-7-(piperazin-1-yl)-2-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine38 nM (Kd) rsc.orgnih.gov

DNA/RNA Interaction Studies and Binding Affinities

The structural similarity of the imidazo[4,5-b]pyridine core to purines suggests that these compounds may interact with nucleic acids. nih.gov Research into related fused imidazole-pyridine systems supports this hypothesis. For example, a series of 2-(1H-pyrazol-4-yl)-1H-imidazo[4,5-f] nih.govnih.govphenanthrolines were shown to strongly interact with and stabilize telomeric G-quadruplex DNA. nih.gov This interaction was correlated with their growth inhibition of lung adenocarcinoma cells. nih.gov

Furthermore, imidazo[4,5-c]pyridine-2-one derivatives, an isomeric scaffold, have been identified as potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks. nih.govmdpi.com These compounds act as radiosensitizers, enhancing the efficacy of radiation therapy in cancer treatment. nih.govmdpi.com While direct binding studies on this compound derivatives are not extensively reported, the activity of these related compounds suggests that DNA and associated proteins are plausible targets for this class of molecules.

Antimicrobial Activity Profile

In addition to their antiproliferative effects, derivatives of this compound have been investigated for their antimicrobial properties, showing efficacy against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy against Gram-Positive Bacterial Strains (e.g., Bacillus cereus, Staphylococcus aureus)

Several studies have confirmed the activity of imidazo[4,5-b]pyridine derivatives against Gram-positive bacteria. A series of imidazo(4,5-b)pyridinylethoxypiperidones were evaluated for their antibacterial potential, with one compound in particular exerting strong in vitro activity against Bacillus subtilis and Staphylococcus aureus. acs.org Another study reported that newly synthesized imidazo[4,5-b]pyridine derivatives were more effective against Gram-positive bacteria like Bacillus cereus compared to Gram-negative strains. Research on a range of substituted 1H-Imidazo[4,5-b]pyridines also documented their activity against S. aureus and Micrococcus luteus.

Derivative ClassGram-Positive BacteriaActivity NotedReference
Imidazo(4,5-b)pyridinylethoxypiperidonesBacillus subtilis, Staphylococcus aureusStrong in vitro activity acs.org
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivativesBacillus cereusMore sensitive than Gram-negative
Substituted 1H-Imidazo[4,5-b]pyridinesStaphylococcus aureus, Micrococcus luteusZone of inhibition measured

Antibacterial Efficacy against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Klebsiella pneumoniae)

The antibacterial spectrum of imidazo[4,5-b]pyridine derivatives extends to Gram-negative bacteria, although often with lower potency compared to Gram-positive strains. The same series of imidazo(4,5-b)pyridinylethoxypiperidones mentioned previously were also tested against Klebsiella pneumoniae and Escherichia coli. acs.org In a separate study, while amidino-substituted imidazo[4,5-b]pyridines generally lacked antibacterial activity, one derivative showed moderate activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 32 μM. nih.gov Another investigation found that Gram-negative bacteria like Escherichia coli were much more resistant to the tested compounds than Gram-positive bacteria. Tabulated results from other studies also show varying degrees of inhibition against E. coli and K. pneumoniae.

Derivative ClassGram-Negative BacteriaActivity NotedReference
Imidazo(4,5-b)pyridinylethoxypiperidonesKlebsiella pneumoniae, Escherichia coliEvaluated for potential activity acs.org
Amidino-substituted imidazo[4,5-b]pyridinesEscherichia coliModerate activity (MIC 32 μM) for one compound nih.gov
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivativesEscherichia coliMore resistant than Gram-positive
Substituted 1H-Imidazo[4,5-b]pyridinesEscherichia coli, Klebsiella pneumoniaeZone of inhibition measured

Antifungal Activity Assessment

The antifungal properties of imidazo[4,5-b]pyridine derivatives have been explored against several pathogenic fungi. Research has shown that certain structural modifications to the core scaffold can lead to potent antifungal agents.

A series of novel imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their fungicidal activity, with some compounds demonstrating significant efficacy. researchgate.net In particular, against Puccinia polysora, a plant pathogenic fungus, one derivative showed a mortality rate of 100% at a concentration of 500 mg/L. researchgate.net The half-maximal effective concentration (EC50) for this compound was determined to be 4.00 mg/L, which is comparable to the commercial fungicide tebuconazole (B1682727) (EC50 of 2.00 mg/L). researchgate.net Structure-activity relationship (SAR) studies indicated that the nature of substituents on the imidazo[4,5-b]pyridine ring system plays a crucial role in the observed antifungal activity. researchgate.net

Further studies on related imidazo[1,2-a]pyridine derivatives have also reported antifungal properties. For instance, certain propenone derivatives of imidazo[1,2-a]pyridine were tested against a resistant strain of Candida albicans. scirp.org Four of the synthesized compounds exhibited notable activity, with Minimum Inhibitory Concentrations (MICs) under 300 μmol/L. scirp.org Among these, one derivative was particularly potent, with an MIC of 41.98 μmol/L. scirp.org Other research has also confirmed the moderate antifungal activity of different imidazopyridine derivatives against various Candida species, including C. parapsilosis, C. pseudotropicalis, and C. glabrata. nih.gov The collective findings underscore the potential of the imidazopyridine scaffold in the development of new antifungal agents. nih.govresearchgate.net

Antifungal Activity of Imidazopyridine Derivatives
Compound SeriesFungal StrainActivity MetricResultReference
Imidazo[4,5-b]pyridine derivative (7b)Puccinia polysoraEC504.00 mg/L researchgate.net
Imidazo[1,2-a]pyridinyl-arylpropenone (10i)Candida albicans (resistant strain)MIC41.98 μmol/L scirp.org
(+/-)-1-(5-Aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone derivativesCandida parapsilosisActivityModerate nih.gov
Candida pseudotropicalisActivityModerate nih.gov
Candida glabrataActivityModerate nih.gov

Antitubercular Activity against Mycobacterium tuberculosis

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has necessitated the discovery of novel antitubercular agents. Imidazo[4,5-b]pyridine derivatives have emerged as a promising class of compounds in this regard.

A key target in the development of new antitubercular drugs is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall. nih.govresearchgate.net A ligand-based drug design approach led to the synthesis of a series of 23 novel 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives. nih.gov These compounds were screened for their in vitro antitubercular activity against the virulent H37Rv strain of M. tuberculosis. nih.gov

Several of these derivatives demonstrated potent antitubercular activity. nih.gov Notably, four compounds were identified as highly potent, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 0.8 μmol/L. nih.gov Computational docking studies suggested that these compounds may exhibit their activity through the inhibition of DprE1. nih.gov While previous reports have indicated that nitro-containing compounds often interact with the Cys387 residue of DprE1, the docking studies for this series of imidazopyridines showed promising interactions with other residues within the enzyme's active site. nih.gov This suggests a potential for these compounds to act as DprE1 inhibitors, warranting further investigation into their specific enzyme inhibitory activity. nih.gov The development of imidazopyridine amides has also been a significant area of research, with some analogues showing nanomolar potency against Mtb. nih.gov

Antitubercular Activity of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine Derivatives against M. tuberculosis H37Rv
CompoundMIC (μmol/L)Reference
5c0.6 nih.gov
5g0.5 nih.gov
5i0.8 nih.gov
5u0.7 nih.gov

Antiviral Activity Investigations

Derivatives of this compound have also been investigated for their potential as antiviral agents, showing a breadth of activity against both DNA and RNA viruses.

The search for broad-spectrum antivirals, which can target host-cell pathways utilized by multiple viruses, is a critical area of research for managing viral epidemics. nih.govresearchgate.net Phenotypic screening strategies have been employed to identify compounds with inhibitory activity against a range of viruses. nih.gov While specific data on the broad-spectrum antiviral activity of this compound derivatives is emerging, related imidazo[1,2-a]pyridines have been synthesized and shown to be highly active against DNA viruses like human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov The therapeutic index for some of these compounds against HCMV was found to be greater than 150. nih.gov Other studies have identified imidazoline (B1206853) derivatives that are active against Herpes simplex virus (HSV-1), a DNA virus, and Coxsackievirus B3 (CVB3), an RNA virus. nih.gov This suggests that the broader imidazopyridine scaffold is a viable starting point for the development of broad-spectrum antiviral therapies. nih.govdzif.denews-medical.net

A significant area of success for imidazopyridine derivatives has been in the development of potent inhibitors of the Respiratory Syncytial Virus (RSV), a major cause of lower respiratory tract infections in infants and young children. nih.gov A series of imidazopyridine derivatives were designed and synthesized as RSV fusion inhibitors. nih.govnih.gov These compounds target the RSV fusion (F) protein, which is essential for viral entry into host cells. nih.govresearchgate.net

Several of these derivatives demonstrated highly potent, single-digit nanomolar activities. nih.gov The most potent compound, 8jm, exhibited an IC50 of 3 nM. nih.govnih.gov This compound also showed favorable properties such as low microsome clearance and no inhibition of cytochrome P450 enzymes, making it a promising candidate for further optimization. nih.govnih.gov The profile of this compound was found to be superior to that of BMS-433771, another RSV fusion inhibitor. nih.gov The research highlighted that substitution at the 7-position of the imidazopyridine ring is crucial for maintaining and improving potency. nih.gov

Activity of Imidazopyridine Derivatives against Respiratory Syncytial Virus (RSV)
CompoundActivity MetricResultTargetReference
8jiIC50Single-digit nanomolarRSV Fusion Protein nih.govnih.gov
8jlIC50Single-digit nanomolarRSV Fusion Protein nih.govnih.gov
8jmIC503 nMRSV Fusion Protein nih.govnih.gov

Receptor Antagonism Studies

In addition to their anti-infective properties, imidazo[4,5-b]pyridine derivatives have been studied for their ability to act as receptor antagonists. One notable area of investigation is their activity at the angiotensin II type 1 (AT1) receptor.

Research into the structure-activity relationships of imidazo[4,5-b]pyridine-based AT1 receptor antagonists has been conducted. nih.gov In these studies, the 4-phenylquinoline (B1297854) fragment of a lead compound was replaced with other scaffolds to explore the impact on binding affinity. nih.gov The binding studies revealed that many of the synthesized compounds displayed a high affinity for the AT1 receptor. nih.gov However, further pharmacokinetic evaluation of some of the highly potent carboxylic acid derivatives indicated that they were characterized by low membrane permeability and consequently, low oral bioavailability. nih.gov Despite these challenges, the optimization of related indene (B144670) derivatives led to compounds with interesting AT1 receptor affinities, suggesting that with further structural modifications, the imidazo[4,5-b]pyridine scaffold could yield potent and bioavailable AT1 receptor antagonists. nih.gov

Angiotensin II Receptor (AT1 and AT2) Antagonism

Derivatives of imidazo[4,5-b]pyridine have been identified as potent and orally active antagonists of the angiotensin II type 1 (AT1) receptor, which plays a crucial role in the regulation of blood pressure. nih.govresearchgate.net The antagonism of this receptor by these derivatives leads to antihypertensive effects.

Research into the structure-activity relationships of these compounds has revealed that modifications to the imidazo[4,5-b]pyridine backbone can significantly influence their affinity for the AT1 receptor. For instance, the replacement of the 4-phenylquinoline fragment in some derivatives with 4-phenylisoquinolinone or 1-phenylindene scaffolds has been explored to understand the impact on AT1 receptor binding. nih.govresearchgate.net Many of the synthesized compounds in these studies have demonstrated high affinity for the AT1 receptor. nih.govresearchgate.net However, some of these potent carboxylic acid derivatives were found to have low membrane permeability and oral bioavailability. nih.govresearchgate.net

While most studies focus on the AT1 receptor, the activity of these compounds on the angiotensin II type 2 (AT2) receptor is less characterized. The development of selective AT1 receptor antagonists has been the primary goal in the pursuit of novel antihypertensive agents within this chemical class.

Table 1: Angiotensin II Receptor (AT1) Antagonist Activity of Selected Imidazo[4,5-b]pyridine Derivatives

CompoundModificationAT1 Receptor Affinity (IC50/Ki)Reference
L-158,809 An imidazo[4,5-b]pyridine-based antagonistNot explicitly stated in abstract nih.govresearchgate.net
Compound 5b 4-phenylisoquinolinone scaffoldHigh affinity (specific values not in abstract) nih.govresearchgate.net
Compound 5f 4-phenylisoquinolinone scaffoldHigh affinity (specific values not in abstract) nih.govresearchgate.net
Compound 6e 1-phenylindene scaffoldInteresting affinity (specific values not in abstract) nih.govresearchgate.net
Compound 6f 1-phenylindene scaffoldInteresting affinity (specific values not in abstract) nih.govresearchgate.net

Note: Specific IC50 or Ki values for these compounds were not detailed in the abstracts of the cited literature. The table reflects the reported high affinity.

Thromboxane (B8750289) A2 Receptor Antagonism

Certain derivatives of imidazo[4,5-b]pyridine have been synthesized and evaluated as potential antagonists of the thromboxane A2 (TXA2) receptor. TXA2 is a potent vasoconstrictor and promoter of platelet aggregation, making its receptor a key target for the prevention of cardiovascular events.

A study focusing on 3-benzylimidazo[4,5-b]pyridines substituted at the 2-position with an alkanoic or mercaptoalkanoic acid chain demonstrated significant TXA2 receptor antagonism. The affinity of these compounds for the TXA2 receptor on human platelets was determined through radioligand binding studies. It was found that derivatives with a 3,3-dimethylbutanoic acid side chain were particularly potent, with Ki values in the nanomolar range. The replacement of this side chain with shorter ones led to a significant decrease in affinity.

Table 2: Thromboxane A2 Receptor Antagonist Activity of Selected Imidazo[4,5-b]pyridine Derivatives

CompoundKi (nM)Reference
Compound 11q 6
Compound 23c 7
UP 116-77 Not specified, but selected for development
Compound 11b 5600
Compound 11c 1700

This data is derived from a study on benzimidazole (B57391) and imidazo[4,5-b]pyridine acid derivatives as thromboxane A2 receptor antagonists.

Other Mechanistic Biological Effects

Beyond receptor antagonism, derivatives of this compound have been investigated for a variety of other biological activities that contribute to their therapeutic potential.

Evaluation of Antioxidative Properties and Hydrogen Atom Transfer Mechanisms

While direct studies on the antioxidative properties of this compound are scarce, research on related imidazopyridine isomers provides insights into this potential. For example, the Maillard reaction product 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethenone, an isomer of the target compound's scaffold, has been identified as having antioxidant activity. This activity is thought to be exerted through interactions with free radicals and chelation of metal ions.

Furthermore, studies on other imidazo[1,2-a]pyridine and imidazo[4,5-d]pyridine derivatives have confirmed their potential as antioxidants. The mechanism often involves hydrogen atom transfer to scavenge free radicals, thereby mitigating oxidative stress. The antioxidative potential of novel unsubstituted and N-substituted imidazo[4,5-b]pyridine derived acrylonitriles has also been confirmed, with some derivatives showing significantly improved activity compared to the standard antioxidant BHT. mdpi.com

Investigation of Antiglycative Activities

Advanced glycation end products (AGEs) are implicated in the pathogenesis of diabetic complications and other age-related diseases. The ability of certain compounds to inhibit the formation of AGEs is a key area of therapeutic research. A series of novel imidazo[4,5-b]pyridine benzohydrazones has been synthesized and evaluated for their antiglycation activity.

The results from these studies showed that di- and trihydroxy-substituted compounds exhibited good activity. A correlation between antiglycation and antioxidant activities was also observed, suggesting that the antioxidative effect contributes to the inhibition of glycation.

Table 3: Antiglycation Activity of Selected Imidazo[4,5-b]pyridine Benzohydrazone Derivatives

CompoundIC50 (µM)Reference
Compound 25 140.16 ± 0.36 mdpi.com
Rutin (Standard) >140.16 (twice the IC50 of compound 25) mdpi.com

This data highlights the potent antiglycation activity of a specific imidazo[4,5-b]pyridine derivative compared to the standard, Rutin.

Potential for Central Nervous System (CNS) Activity as Purine (B94841) Bio-isosteres

The structural similarity of the imidazo[4,5-b]pyridine scaffold to endogenous purines makes it a promising candidate for interacting with biological targets within the central nervous system. As purine bio-isosteres, these compounds can mimic endogenous ligands and modulate the activity of various enzymes and receptors in the CNS.

Derivatives of imidazo[4,5-b]pyridine have been investigated for their potential in treating neurodegenerative disorders. For example, certain derivatives have been developed as inhibitors of glycogen synthase kinase 3 (GSK-3), an enzyme implicated in the pathology of Alzheimer's disease and other dementias. Molecular modeling studies have also explored imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora A kinase, indicating their potential as cytotoxic agents that could be relevant in the treatment of brain tumors.

Future Research Directions and Unexplored Avenues for 1 1h Imidazo 4,5 B Pyridin 2 Yl Ethanol Research

Development of Novel, Sustainable, and Green Synthetic Methodologies

The synthesis of imidazo[4,5-b]pyridine derivatives has traditionally involved methods that can be time-consuming and environmentally taxing. Future research should prioritize the development of green and sustainable synthetic routes. This includes one-pot, three-component reactions using eco-friendly catalysts and solvents. researchgate.net For instance, the use of water as a solvent under thermal conditions for air oxidative cyclocondensation has shown excellent yields for similar compounds. mdpi.com Another promising approach is the use of ultrasound-assisted synthesis, which can accelerate reaction times and improve yields. nih.gov The exploration of phase transfer catalysis also presents an efficient method for the synthesis of these derivatives. research-nexus.netuctm.edu

Synthetic Approach Key Features Potential Advantages Reference
One-Pot Three-Component ReactionCombines multiple steps into a single operation.Reduced waste, time, and energy consumption. researchgate.net
Air Oxidative Cyclocondensation in WaterUses water as a solvent and air as the oxidant.Environmentally benign, high yields. mdpi.com
Ultrasound-Assisted SynthesisUtilizes ultrasonic waves to promote the reaction.Faster reaction rates, improved yields. nih.gov
Phase Transfer CatalysisFacilitates the reaction between reactants in different phases.Mild reaction conditions, high efficiency. research-nexus.netuctm.edu

Integration of Advanced Computational Approaches for Predictive Modeling and Lead Optimization

Computational tools are invaluable in modern drug discovery. For 1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol, advanced computational methods can be employed for predictive modeling and lead optimization. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can identify key structural features responsible for biological activity. nih.gov These models have been successfully used to predict the potency of imidazo[4,5-b]pyridine derivatives as kinase inhibitors. nih.gov

Furthermore, Density Functional Theory (DFT) calculations can provide insights into the global and local reactivities of these compounds, helping to understand their chemical behavior. research-nexus.net Molecular docking studies can predict the binding modes of these derivatives with their biological targets, guiding the design of more potent and selective inhibitors. mdpi.comnih.gov

Identification of Novel Biological Targets and Underexplored Pathways

The structural similarity of the imidazo[4,5-b]pyridine scaffold to purines suggests that it can interact with a multitude of biological targets. nih.gov While research has identified several targets, many remain unexplored. Future studies should focus on identifying novel biological targets and pathways for this compound.

Known targets for related compounds include:

Kinases: Aurora kinases, FLT3, and MLK3 are key targets for the development of anticancer agents. nih.govnih.govacs.org

Enzymes: Methionyl-tRNA synthetase and nitric oxide synthase are potential targets for antimicrobial and anti-inflammatory therapies, respectively. nih.gov

Receptors: Thromboxane (B8750289) A2 receptor antagonists have been developed from this scaffold. sigmaaldrich.comacs.org

Systematic screening against a broad panel of enzymes and receptors could reveal unexpected therapeutic opportunities.

Target Class Specific Examples Therapeutic Area Reference
KinasesAurora Kinase A, FLT3, MLK3Cancer nih.govnih.govacs.org
EnzymesMethionyl-tRNA synthetase, Nitric oxide synthaseInfectious Disease, Inflammation nih.gov
ReceptorsThromboxane A2Cardiovascular Disease sigmaaldrich.comacs.org

Exploration of Additional Therapeutic Applications and Pharmacological Profiles

The diverse biological activities of imidazo[4,5-b]pyridine derivatives suggest that this compound could have a wide range of therapeutic applications. nih.govmdpi.com Current research has focused on its potential as an anticancer, antimicrobial, and anti-inflammatory agent. nih.govresearchgate.net However, there is significant potential for this compound in other areas.

For example, some derivatives have shown promise as treatments for neuropathic pain by inhibiting bromodomain and extra-terminal (BET) proteins. acs.org Others have been investigated for their potential in treating autoimmune disorders and diabetes. nih.gov Future research should explore these and other therapeutic avenues, such as antiviral and neuroprotective applications. mdpi.comresearchgate.net

Deep Mechanistic Elucidation of Observed Biological Activities at the Molecular Level

A thorough understanding of the mechanism of action at the molecular level is crucial for the development of any new therapeutic agent. For this compound, this involves elucidating how it interacts with its biological targets to produce its therapeutic effects. For instance, if it acts as a kinase inhibitor, it is important to understand how it binds to the ATP-binding site and how this inhibits the kinase's activity. researchgate.net

Techniques such as X-ray crystallography of the compound bound to its target can provide detailed structural information about these interactions. researchgate.net Furthermore, studying the downstream effects of target inhibition, such as the depletion of anti-apoptotic proteins, can provide a more complete picture of the compound's mechanism of action. capes.gov.br

Advanced Structure-Activity Relationship Studies through Combinatorial Approaches

Systematic exploration of the structure-activity relationship (SAR) is essential for optimizing the potency and selectivity of this compound. Combinatorial chemistry approaches can be used to rapidly generate a library of analogues with diverse substitutions on the imidazo[4,5-b]pyridine core. uctm.edu

These libraries can then be screened for biological activity to identify key structural motifs that contribute to potency and selectivity. For example, studies on related compounds have shown that the nature and position of substituents on the phenyl ring can have a significant impact on their antiproliferative activity. mdpi.comnih.gov Advanced SAR studies will guide the rational design of next-generation compounds with improved pharmacological profiles.

Strategic Integration of Experimental and Computational Data for Expedited Drug Discovery

To accelerate the drug discovery process, it is essential to strategically integrate experimental and computational data. The iterative cycle of computational design, chemical synthesis, and biological testing can rapidly lead to the identification of optimized lead compounds. nih.gov

For example, computational models can be used to predict the activity of virtual compounds, and the most promising candidates can then be synthesized and tested experimentally. The experimental results can then be used to refine the computational models, creating a feedback loop that drives the optimization process. This integrated approach has the potential to significantly reduce the time and cost of developing new drugs based on the this compound scaffold.

Q & A

Q. Table 1: Representative Synthetic Yields for Imidazo[4,5-b]pyridine Derivatives

DerivativeSynthetic RouteYield (%)Purity (HPLC)Reference
6-Nitrophenoxy derivativeNucleophilic substitution68>98%
tert-Butyl-protected analogBoc-mediated cyclization8295%
2-Amino derivativeReductive amination7497%

Q. Table 2: Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/ObservationsExample Compound
1H^1H-NMRδ 8.45 (s, 1H, imidazole-H), δ 4.20 (q, 2H, -CH2_2OH)This compound
X-rayO–H···N bond length: 2.72 Å, angle: 165°2-(Imidazo-phenanthrolin-2-yl)phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.